Methyltetrazine-amino-PEG8-CH2CH2COONHS

Description

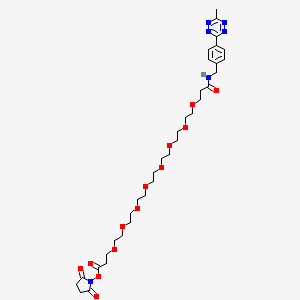

Methyltetrazine-amino-PEG8-CH2CH2COONHS is a heterobifunctional compound designed for bioorthogonal chemistry and bioconjugation applications. Its structure comprises three key components:

- Methyltetrazine: A six-membered aromatic ring with four nitrogen atoms, enabling rapid and selective inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes (e.g., trans-cyclooctene, TCO) .

- PEG8 spacer: An octaethylene glycol chain that enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility .

- N-hydroxysuccinimide (NHS) ester: A reactive group that facilitates covalent conjugation to primary amines (e.g., lysine residues in proteins or amine-functionalized surfaces) under mild conditions .

The compound’s synthesis involves sequential steps: (1) coupling methyltetrazine to an amino-terminated PEG8 backbone, and (2) introducing the NHS ester via activation of a terminal carboxylic acid (CH2CH2COOH) using carbodiimide chemistry (e.g., EDC/NHS) . This design enables dual functionality: the tetrazine moiety for IEDDA click chemistry and the NHS ester for amine-targeted bioconjugation. Applications span antibody-drug conjugates (ADCs), biomaterial functionalization, and live-cell labeling .

Properties

Molecular Formula |

C34H50N6O13 |

|---|---|

Molecular Weight |

750.8 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C34H50N6O13/c1-27-36-38-34(39-37-27)29-4-2-28(3-5-29)26-35-30(41)8-10-45-12-14-47-16-18-49-20-22-51-24-25-52-23-21-50-19-17-48-15-13-46-11-9-33(44)53-40-31(42)6-7-32(40)43/h2-5H,6-26H2,1H3,(H,35,41) |

InChI Key |

AJQJOWHXALOLIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Synthesis of Methyltetrazine-Amine Intermediate:

- The methyltetrazine group is first introduced onto an amine-containing aromatic precursor, often via nucleophilic substitution or amide bond formation.

- The methyltetrazine derivative is carefully synthesized to maintain its reactive tetrazine ring, which is sensitive to harsh conditions.

-

- A polyethylene glycol chain with defined length (PEG8 in this case) is coupled to the methyltetrazine-amine intermediate.

- The PEG spacer is typically functionalized at one end with an amine or hydroxyl group to facilitate conjugation.

Introduction of the NHS Ester:

- The terminal carboxylic acid group on the PEG chain is activated by converting it to an NHS ester.

- This step is commonly achieved by reacting the PEG-carboxylic acid intermediate with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- The reaction is conducted under anhydrous conditions to prevent hydrolysis of the NHS ester.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Methyltetrazine-amine synthesis | Aromatic amine + tetrazine precursor, mild base, solvent (e.g., DMF) | Protect tetrazine ring from decomposition |

| PEG8 coupling | Methyltetrazine-amine + PEG8-NH2 or PEG8-OH, coupling agent (e.g., HATU, DIC) | Controlled temperature, inert atmosphere |

| NHS ester formation | PEG8-carboxylic acid + N-hydroxysuccinimide + DCC/EDC, dry solvent (e.g., DCM) | Anhydrous, low temperature to avoid hydrolysis |

Purification and Characterization

- Purification: Typically performed by preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography to separate the desired product from side products and unreacted reagents.

- Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Purity is often verified by analytical HPLC and elemental analysis.

Analytical Data and Quality Control

| Parameter | Typical Data | Method |

|---|---|---|

| Molecular Weight | 750.8 g/mol | Mass spectrometry |

| Purity | >97% | HPLC |

| Structural Confirmation | Presence of methyltetrazine, PEG chain, NHS ester | NMR, IR, MS |

| Stability | Stable under dry, inert atmosphere; hydrolyzes in aqueous media | Stability studies |

Research Findings on Synthesis Optimization

- The length of the PEG spacer (e.g., PEG3, PEG6, PEG8) influences solubility and reactivity; PEG8 offers a balance between flexibility and steric accessibility.

- Carbodiimide-mediated NHS ester formation is the most common and efficient method, but requires strict anhydrous conditions to prevent premature hydrolysis.

- Methyltetrazine moieties are sensitive to nucleophiles and reducing agents; protecting groups and mild reaction conditions improve yield and stability.

- Recent advances include automated solid-phase synthesis approaches for PEG derivatives, increasing reproducibility and scalability.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Challenges | Solutions |

|---|---|---|---|

| Methyltetrazine-amine synthesis | Tetrazine precursor, aromatic amine, mild base | Tetrazine ring sensitivity | Mild conditions, inert atmosphere |

| PEG8 coupling | PEG8-NH2 or PEG8-OH, coupling agents (HATU, DIC) | Controlling PEG length and purity | Defined PEG monomers, HPLC purification |

| NHS ester formation | N-hydroxysuccinimide, DCC/EDC, dry solvent | Hydrolysis of NHS ester | Anhydrous solvents, low temperature |

| Purification | Preparative HPLC, size-exclusion chromatography | Removing side products | Optimized chromatographic methods |

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG8-CH2CH2COONHS undergoes several types of chemical reactions, including:

Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters via click chemistry.

Amine Coupling: The NHS ester group reacts with amines to form stable amide bonds.

Common Reagents and Conditions

Click Chemistry: Common reagents include carboxylic acids and activated esters.

Amine Coupling: Common reagents include primary and secondary amines.

Major Products Formed

The major products formed from these reactions are stable bioconjugates, which are widely used in drug delivery and diagnostic applications.

Scientific Research Applications

Methyltetrazine-amino-PEG8-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker that contains a methyltetrazine group and an NHS ester group. The methyltetrazine group reacts with carboxylic acids and activated esters through click chemistry, while the NHS ester reacts with amines to form stable bioconjugates.

Properties

- Molecular Formula The molecular formula for this compound is C36H54N6O14.

- Molecular Weight It has a molecular weight of 794.85 g/mol.

- Synonyms Synonyms include Methyltetrazine-CH2NHCO-PEG8-CH2CH2COONHS and Me-Tet-PEG8-NHS.

Applications

This compound is useful in a variety of applications, especially those involving protein modification and conjugation .

- Protein-Small Molecule Conjugation: Methyltetrazine derivatives facilitate the attachment of small molecules to proteins .

- Protein-Peptide Conjugation: These linkers can also be used to connect proteins with peptides .

- Protein Crosslinking: Heterobifunctional PEG linkers like this compound are valuable in protein crosslinking because they help to prevent the creation of dimers and polymers by allowing for controlled, two-step reactions .

- PEGylation: PEGylation reagents, such as this compound, can enhance solubility, prolong stability, and reduce immunogenicity of proteins and other immunogens .

- Bioorthogonal Reactions: The tetrazine group allows for bioorthogonal reactions, which are specific reactions that can occur in living systems without interfering with native biochemical processes . Genetic code expansion can incorporate tetrazine-containing amino acids into proteins for site-specific labeling .

- Surface Reactions: Alkanethiols with specific binding receptors can be used in surface reactions .

While specific case studies directly using this compound were not found in the search results, the applications of similar PEG linkers with methyltetrazine and NHS ester groups highlight its potential uses:

- Site-Specific Protein Labeling: Tetrazine-containing amino acids can be incorporated into proteins using genetic code expansion for site-specific labeling. This method allows researchers to introduce bioorthogonal reactive functional groups onto proteins, which can then react with other molecules in a controlled manner .

- Drug Delivery Systems: PEGylation, which can be achieved using PEG linkers with reactive groups, is used to improve the delivery of therapeutic agents. Adding PEG to proteins increases their solubility and stability, and reduces their immunogenicity, making them more effective as drugs .

- Bioactive Compound Applications: Bioactive compounds from natural sources are evaluated using techniques like liquid chromatography and extraction . Heterobifunctional PEG linkers can be employed to modify these compounds, enhancing their targeting ability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG8-CH2CH2COONHS involves the formation of stable covalent bonds with target molecules. The methyltetrazine group reacts with carboxylic acids and activated esters via click chemistry, while the NHS ester group reacts with amines to form stable amide bonds. These reactions enable the compound to act as an effective bioconjugation agent, facilitating the targeted delivery of drugs and imaging probes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyltetrazine-amino-PEG8-CH2CH2COONHS with structurally related PEGylated tetrazine derivatives, emphasizing functional groups, PEG length, and applications:

Notes:

- Functional Group Reactivity: The NHS ester in this compound enables direct conjugation to amines without additional activation, unlike the carboxylic acid in Methyltetrazine-PEG8-COOH, which requires EDC/NHS . The azide in Methyltetrazine-PEG8-azide is tailored for copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas the methyltetrazine group is compatible with metal-free IEDDA reactions .

- PEG Length Effects: PEG8 derivatives exhibit superior solubility in organic solvents (e.g., DMF, DCM) and aqueous buffers compared to PEG3 analogs, which may aggregate in aqueous environments . Longer PEG chains (e.g., PEG8 vs. PEG3) reduce nonspecific binding and enhance in vivo circulation times in therapeutic applications .

- Stability and Storage :

Key Research Findings

Bioorthogonal Efficiency: this compound demonstrates a reaction rate constant (k) > 1,000 M⁻¹s⁻¹ with TCO, outperforming non-PEGylated tetrazines due to improved solubility and reduced steric effects .

Bioconjugation Yield : In a study comparing NHS ester and carboxylic acid derivatives, the NHS ester achieved >90% conjugation efficiency with lysozyme, while the carboxylic acid required activation and achieved ~70% yield .

Toxicity and Biocompatibility : PEG8-linked tetrazines show minimal cytotoxicity in mammalian cell lines (IC50 > 100 µM), making them suitable for live-cell imaging .

Q & A

Basic Research Questions

Q. What are the key structural features of Methyltetrazine-amino-PEG8-CH2CH2COONHS, and how do they influence its reactivity in bioorthogonal chemistry?

- Answer : The compound comprises three functional segments:

- Methyltetrazine : A six-membered aromatic ring with four nitrogen atoms, enabling rapid inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles like trans-cyclooctene (TCO) .

- PEG8 spacer : An 8-unit polyethylene glycol chain enhancing water solubility, reducing steric hindrance, and improving biocompatibility for biological applications .

- NHS ester : Facilitates conjugation to primary amines (e.g., lysine residues in proteins) under mild conditions (pH 7–9, aqueous buffer) .

- Methodological note : Confirm successful conjugation via MALDI-TOF MS or UV-Vis spectroscopy to detect tetrazine-TCO adducts .

Q. How is this compound synthesized, and what purification strategies are recommended?

- Answer : Synthesis involves:

- Step 1 : Esterification of PEG8’s terminal hydroxyl group with a carboxylate precursor to introduce the NHS ester .

- Step 2 : Coupling methyltetrazine to the PEG8 backbone using carbodiimide chemistry (e.g., EDC/NHS) .

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product. Validate purity via -NMR (e.g., PEG proton signals at δ 3.5–3.7 ppm) and LC-MS .

Q. What are the optimal storage conditions for this compound to maintain stability?

- Answer : Store lyophilized solid at ≤ -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles. For short-term use (<1 week), dissolve in anhydrous DMSO or DMF and store at 4°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics between this compound and TCO derivatives?

- Answer : Discrepancies may arise from:

- PEG chain length : Longer PEG spacers (e.g., PEG8 vs. PEG4) reduce steric hindrance, increasing reaction rates. Compare kinetic data under standardized conditions (pH 7.4, 25°C) using stopped-flow spectroscopy .

- Conjugation site : Ensure the NHS ester is fully hydrolyzed before kinetic assays to prevent competing reactions. Validate reactant ratios via -NMR integration .

- Solution : Use a standardized protocol (e.g., 10 mM PBS, 37°C) and report molar extinction coefficients () for tetrazine (typically ~5000 Mcm at 520 nm) to normalize data .

Q. What experimental strategies can improve labeling efficiency in live-cell imaging using this compound?

- Answer :

- Optimize TCO tagging : Pre-label target biomolecules (e.g., antibodies) with TCO at a 1:3 molar ratio to avoid overmodification .

- Quench unreacted tetrazine : Add 5 mM norbornene post-labeling to block residual reactivity .

- Imaging conditions : Use low-light exposure to minimize tetrazine photobleaching. Confirm specificity via knockout controls (e.g., TCO-free cells) .

Q. How can researchers integrate this compound with other bioorthogonal handles (e.g., azides) for multi-component labeling?

- Answer : Design a sequential labeling protocol:

- Step 1 : React azide-tagged biomolecules with DBCO-fluorophores via copper-free click chemistry.

- Step 2 : Perform IEDDA with this compound and TCO .

- Validation : Use fluorescence resonance energy transfer (FRET) or super-resolution microscopy to confirm orthogonal labeling .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.